1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, also known as HUHS 1015, is a synthetic organic compound developed as a potential anticancer drug. [] It belongs to a class of compounds known as naftopidil analogs. [] HUHS 1015 has garnered significant attention in scientific research due to its promising anticancer activity against a wide range of human cancer cell lines. []
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol, also known as HUHS 1015, is a compound that has garnered attention for its potential as an anticancer agent. This compound is a derivative of naftopidil, which is primarily used for treating benign prostatic hyperplasia and hypertension. The structural features of this compound suggest that it may interact with various biological targets, leading to its therapeutic effects.
The synthesis of 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has been documented in various scientific studies and patents, indicating its relevance in medicinal chemistry and pharmacology. Notably, research has shown its efficacy against several human cancer cell lines, including those from malignant pleural mesothelioma and prostate cancer .
This compound can be classified under the following categories:
The synthesis of 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes the reaction of 2-(2-methoxyphenylamino)ethylamine with 2-(naphthalen-1-yloxy)methyl oxirane in a suitable solvent such as ethanol .
The molecular formula of 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol is . The structure consists of:
Spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure:
The primary reaction pathway involves nucleophilic substitution where the amino group acts as a nucleophile attacking the electrophilic carbon in the oxirane ring. This reaction leads to the formation of the desired product through ring-opening.
The mechanism by which 1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol exerts its anticancer effects involves multiple pathways:
1-((2-Methoxyphenyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol has significant potential in scientific research, particularly in oncology:
The repositioning of α1-adrenoceptor antagonists like naftopidil (compound 1) for oncology stems from retrospective clinical observations of reduced prostate cancer incidence in patients treated for benign prostatic hyperplasia (BPH). Mechanistic studies revealed naftopidil’s pro-apoptotic effects were independent of α1-adrenoceptor blockade, involving instead mitochondrial dysfunction, caspase activation, and modulation of Bcl-2 family proteins [1] [8]. This prompted efforts to enhance its anticancer efficacy through structural optimization. Key design objectives included:
Analogues like HUHS1015 (Fig. 1) replaced naftopidil’s 2-hydroxypropane linker with rigid amide bonds, improving metabolic stability and enabling precise spatial orientation for target engagement. Indole-containing derivatives (e.g., compound 12) integrated I3C’s anticancer pharmacophore, demonstrating dual α1D/α1A antagonism and enhanced pro-apoptotic activity in prostate cancer models [8] [10].
Table 1: Key Structural Features and Design Objectives of Naftopidil Analogues
Compound | Core Modification | Biological Rationale | Primary Outcome |
---|---|---|---|
Naftopidil (1) | Parent structure: arylpiperazine + naphthyloxypropanol | α1-blockade; incidental apoptosis induction | Reduced prostate cancer incidence in BPH patients |
HUHS1015 | Amide linker replacing hydroxypropane | Enhanced rigidity and metabolic stability | Broad-spectrum cytotoxicity via necrosis/apoptosis |
Compound 12 | Indole-3-carboxylate moiety | I3C-derived pro-apoptotic scaffold | α1D/α1A antagonism + G0/G1 arrest in PC-3 cells |
HUHS1015 synthesis employs a multi-step coupling strategy to construct its arylpiperazine-amide-naphthyl backbone. Two principal methodologies have been optimized for yield and scalability:
Route 1: Direct Amidation via Carbodiimide Coupling [4]1. Fragment Preparation:- N-Boc protection of 3-bromopropylamine hydrobromide.- Nucleophilic substitution with o-methoxyphenylpiperazine to yield N-Boc-protected piperazine 13.2. Deprotection: TFA-mediated Boc removal generates amine intermediate 14.3. Amidation: React 14 with 1-naphthoxyacetic acid using EDC/HOBt in DMF.- Yield: ~65–70%- Purity: >95% (HPLC) after silica gel chromatography.
Route 2: Acid Chloride-Mediated Coupling [10]
Table 2: Comparison of Synthetic Routes for HUHS1015
Parameter | Route 1 (EDC/HOBt) | Route 2 (Acid Chloride) |
---|---|---|
Reaction Time | 12–16 h | 2–4 h |
Yield | 65–70% | 75–80% |
Key Reagents | EDC, HOBt, DMF | SOCl₂, Et₃N, THF |
Byproducts | Urea derivatives | HCl (gaseous, easily removed) |
Scalability | Moderate | High |
Critical Insight: Route 2 offers superior efficiency for gram-scale synthesis, though Route 1 remains valuable for acid-sensitive intermediates [4] [10].
Structural refinements of naftopidil analogues target three domains to amplify anticancer efficacy:
Table 3: Impact of Structural Modifications on Anticancer Bioactivity
Modification | Representative Compound | Key Biological Effect | Potency (EC₅₀, μM) |
---|---|---|---|
Amide linker | HUHS1015 | Mitochondrial depolarization; caspase-3 activation | 18.3 (MKN45 gastric cancer) |
Indole-3-carboxylate | Compound 12 | G0/G1 arrest; α1D/α1A blockade | 8.2 (PC-3 prostate cancer) |
4-Bromo-naphthyl | Not reported | Enhanced cellular uptake | >2-fold vs. parent (in vitro) |
Mechanistic Outcomes:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0